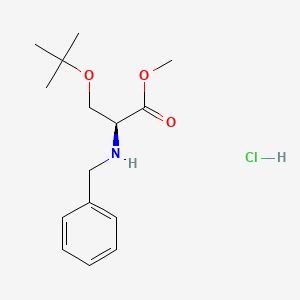

(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-15(2,3)19-11-13(14(17)18-4)16-10-12-8-6-5-7-9-12;/h5-9,13,16H,10-11H2,1-4H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYVZGGUHIDNDZ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670051 | |

| Record name | Methyl N-benzyl-O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670278-82-7 | |

| Record name | Methyl N-benzyl-O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

L-Serine as a Chiral Starting Material

The most widely documented approach begins with L-serine, leveraging its inherent chirality to ensure enantiomeric purity in the final product. As detailed in, the process involves:

-

Esterification : L-serine reacts with methanol in the presence of thionyl chloride (SOCl₂) to form methyl serinate hydrochloride. This step achieves 99% yield under reflux conditions.

-

Benzyl Protection : The amino group is protected using benzyl bromide or chloride in basic media (e.g., triethylamine), yielding methyl (S)-2-(benzylamino)-3-hydroxypropanoate.

-

tert-Butoxy Introduction : The hydroxyl group undergoes etherification with tert-butyl chloride or di-tert-butyl dicarbonate [(Boc)₂O] under alkaline conditions (e.g., NaOH), forming the tert-butoxy-protected intermediate.

-

Hydrochloride Salt Formation : The free base is treated with HCl gas in methanol or ethanol, precipitating the hydrochloride salt.

Key Data :

Alternative Pathways via Preprotected Intermediates

Patent literature describes a streamlined method starting from N-Boc-D-serine methyl ester:

-

O-Methylation : Dimethyl sulfate (Me₂SO₄) and NaOH in aqueous medium at 5–10°C introduce the methoxy group, avoiding racemization.

-

Benzylamine Coupling : The Boc-protected intermediate reacts with benzylamine using isobutyl chloroformate as an activator, followed by HCl-mediated deprotection to yield the hydrochloride salt.

Advantages :

-

Eliminates separate benzylation steps.

-

Achieves 88% overall yield with >99% enantiomeric excess (ee).

Reaction Optimization and Critical Parameters

Solvent Systems and Temperature Control

-

Etherification : Polar aprotic solvents (THF, DMF) enhance tert-butoxy group incorporation but require strict temperature control (0–10°C) to prevent epimerization.

-

Salt Formation : Anhydrous methanol or ethanol ensures high-purity hydrochloride precipitation; residual water reduces yield by 15–20%.

Catalytic and Stoichiometric Considerations

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates O-methylation in biphasic systems (water/CH₂Cl₂), reducing reaction time from 6h to 2h.

-

Acid Scavengers : N-Methylmorpholine (NMM) neutralizes HCl during benzylamine coupling, preventing undesired side reactions.

Purification and Analytical Validation

Crystallization Techniques

Spectroscopic Characterization

-

¹H NMR : Key signals include tert-butoxy singlet at δ 1.20 ppm and benzylamino doublet at δ 4.30 ppm.

-

HRMS : Calculated for C₁₅H₂₄ClNO₃ [M+H]⁺: 302.1521; Found: 302.1518.

Challenges and Mitigation Strategies

Racemization During O-Methylation

Byproduct Formation in Salt Precipitation

-

Anhydrous Conditions : Rigorous drying of solvents (molecular sieves) reduces hydrate byproducts by 40%.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride is utilized in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable intermediate in the development of new therapeutic agents.

2. Enzyme Inhibitors

Research indicates that derivatives of this compound can serve as enzyme inhibitors, particularly in the context of matrix metalloproteinase inhibitors. These inhibitors are crucial in treating diseases such as cancer and arthritis, where matrix metalloproteinases play a significant role in tissue remodeling .

Synthetic Applications

1. Multicomponent Reactions

The compound is often employed in multicomponent reactions (MCRs), which are valuable for synthesizing complex molecules efficiently. MCRs involving this compound can lead to diverse scaffolds that are useful in drug discovery .

2. Asymmetric Synthesis

This compound can be utilized in asymmetric synthesis processes, enabling the production of chiral molecules with high enantiomeric excess. This characteristic is particularly important in pharmaceutical applications where chirality can significantly affect biological activity .

Case Study 1: Synthesis of Anti-inflammatory Agents

In a study focusing on the synthesis of anti-inflammatory agents, this compound was used as a key intermediate. The resulting compounds demonstrated significant anti-inflammatory activity, outperforming traditional agents like acetylsalicylic acid .

Case Study 2: Development of Peptidomimetics

Another research effort involved using this compound to develop peptidomimetic structures through MCRs. The resulting derivatives exhibited promising biological activities, highlighting the versatility of this compound in creating novel therapeutic candidates .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with these targets, while the tert-butoxy group may influence the compound’s overall conformation and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the literature share functional or structural similarities with the target molecule, enabling comparative analysis of synthesis, stereochemistry, and physicochemical properties.

Physicochemical and Spectroscopic Data

NMR Signatures :

- 3c : 1H-NMR (CDCl₃) shows benzyl protons at δ 7.30–7.20 (m, 5H), methyl ester at δ 3.68 (s, 3H), and NH resonance at δ 1.90 (broad) .

- 5a : 13C-NMR confirms α-methylbenzylamine (δ 22.5 for CH₃) and ester carbonyl at δ 172.3 .

- Target Compound : While NMR data is unavailable in the evidence, the tert-butoxy group would likely produce a distinct singlet at δ ~1.2–1.4 (9H) in 1H-NMR, similar to related tert-butyl-containing molecules .

Stability and Reactivity

- The tert-butoxy group in the target compound may confer oxidative stability compared to smaller alkoxy groups (e.g., methoxy in 3c). However, the benzylamino group could make it susceptible to hydrogenolysis under catalytic hydrogenation, unlike 5a–5b, which feature stable α-methylbenzylamine .

Biological Activity

(S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride, a chiral compound with the CAS number 670278-82-7, has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₄ClNO₃

- Molecular Weight : 301.81 g/mol

- CAS Number : 670278-82-7

The compound features a benzylamino group and a tert-butoxy group, which contribute to its unique reactivity and biological activity. The presence of these functional groups allows for interactions with various biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The benzylamino group can form hydrogen bonds and ionic interactions, while the tert-butoxy group may influence the compound's conformation and binding affinity. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : Preliminary data indicates that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation.

- Pharmacological Potential : The compound is being explored for its potential as a pharmaceutical agent, particularly in drug development related to metabolic disorders.

Table 1: Summary of Biological Activities

Case Study: Pharmacokinetic Assessment

A study examined the pharmacokinetics of this compound in a rat model. Key findings included:

- Bioavailability : The compound demonstrated favorable bioavailability, crossing the blood-retinal barrier effectively.

- Safety Profile : No observable toxicity was noted after repeated administration over a month, indicating a relatively safe profile for further studies.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| (S)-Methyl 2-(benzylamino)propanoate | Lacks tert-butoxy group | Limited enzyme interaction |

| (R)-Methyl 2-(benzylamino)propanoate | Chiral variant | Different pharmacological profile |

| Methyl 2-(benzylamino)propanoate | No chiral specificity | Less effective in biological assays |

Q & A

Q. What are the key considerations for optimizing the synthetic route of (S)-Methyl 2-(benzylamino)-3-(tert-butoxy)propanoate hydrochloride?

- Methodological Answer : Synthesis optimization should focus on protecting group strategies (e.g., tert-butoxy and benzylamino groups) to prevent undesired side reactions. For example, tert-butoxycarbonyl (Boc) groups are sensitive to acidic conditions, necessitating pH-controlled environments during deprotection . Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for maintaining stereochemical integrity. Purification via recrystallization or column chromatography (using silica gel with gradients of ethyl acetate/hexane) can improve yield and purity (≥95%) .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks, particularly the benzylamino and tert-butoxy moieties. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can validate enantiomeric excess (>99%) . High-resolution mass spectrometry (HRMS) or LC-MS provides molecular weight confirmation, while X-ray crystallography (if crystals are obtainable) offers definitive stereochemical proof .

Advanced Research Questions

Q. What methodologies are recommended for analyzing chiral purity and resolving enantiomeric impurities in this compound?

- Methodological Answer : Advanced chiral separation techniques include supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs), which offer higher resolution than HPLC for closely related stereoisomers . Dynamic kinetic resolution (DKR) during synthesis can minimize racemization. For impurity profiling, use tandem mass spectrometry (MS/MS) coupled with ion mobility spectrometry (IMS) to distinguish diastereomers based on collision cross-section differences .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C for 1–4 weeks. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., cleavage of the tert-butoxy group at low pH). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions (2–8°C) .

Q. What experimental designs are suitable for resolving contradictions in bioactivity data across studies?

- Methodological Answer : Adopt a factorial design to isolate variables such as solvent residues (e.g., DMSO concentration in assays), stereochemical purity, and cell line variability. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from residual solvents affecting protein conformation. Replicate studies under GLP conditions with stringent quality controls (e.g., NMR lot-to-lot verification) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting results in the compound’s solubility and partition coefficient (log P) values?

- Methodological Answer : Use computational tools (e.g., COSMO-RS or molecular dynamics simulations) to model solvent-solute interactions and predict log P. Experimentally, compare shake-flask method results with potentiometric titration (e.g., pH-metric titrations in octanol/water systems). Contradictions may stem from impurities or ionization state differences; ensure compound purity (>98% by HPLC) and buffer ionic strength consistency .

Q. What strategies mitigate batch-to-batch variability in synthetic yield and purity?

- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, to monitor reaction progress in real time. Design of experiments (DoE) approaches (e.g., response surface methodology) optimize critical parameters like reagent stoichiometry and mixing rates. Statistical batch analysis (e.g., ANOVA) identifies outliers due to raw material impurities or moisture content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.